molecular formula C12H13ClO B158798 2-Chloro-4-methyl-1-phenylpent-4-en-1-one CAS No. 128815-22-5

2-Chloro-4-methyl-1-phenylpent-4-en-1-one

Cat. No. B158798
M. Wt: 208.68 g/mol
InChI Key: YXAAAEJXWRBTGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-methyl-1-phenylpent-4-en-1-one, also known as Clomiphene, is a synthetic nonsteroidal selective estrogen receptor modulator (SERM). It is used primarily in the treatment of female infertility and is also used off-label in the treatment of male hypogonadism. Clomiphene is a highly researched chemical compound that has shown promising results in various scientific studies.

Mechanism Of Action

2-Chloro-4-methyl-1-phenylpent-4-en-1-one works by binding to estrogen receptors in the hypothalamus, pituitary gland, ovary, and endometrium. It blocks the negative feedback of estrogen on the hypothalamus and pituitary gland, leading to an increase in the secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH). This increase in FSH and LH results in the stimulation of ovulation in women and an increase in testosterone production in men.

Biochemical And Physiological Effects

2-Chloro-4-methyl-1-phenylpent-4-en-1-one has been shown to have a number of biochemical and physiological effects. It increases the secretion of FSH and LH, which stimulates ovulation in women and testosterone production in men. It also increases the secretion of gonadotropin-releasing hormone (GnRH), which stimulates the secretion of FSH and LH. 2-Chloro-4-methyl-1-phenylpent-4-en-1-one has also been shown to increase the production of nitric oxide (NO), which has vasodilatory effects.

Advantages And Limitations For Lab Experiments

2-Chloro-4-methyl-1-phenylpent-4-en-1-one has a number of advantages for lab experiments. It is a highly pure compound that can be easily synthesized. It has been extensively studied and its mechanism of action is well understood. However, there are also limitations to its use in lab experiments. It is a synthetic compound that may not accurately reflect the effects of natural compounds in vivo. It also has potential side effects that may confound experimental results.

Future Directions

There are a number of future directions for research on 2-Chloro-4-methyl-1-phenylpent-4-en-1-one. One area of research is the use of 2-Chloro-4-methyl-1-phenylpent-4-en-1-one in the treatment of male hypogonadism. There is also potential for the use of 2-Chloro-4-methyl-1-phenylpent-4-en-1-one in the treatment of other conditions, such as endometriosis and polycystic ovary syndrome. Further research is needed to fully understand the biochemical and physiological effects of 2-Chloro-4-methyl-1-phenylpent-4-en-1-one and its potential uses in medicine.

Synthesis Methods

The synthesis of 2-Chloro-4-methyl-1-phenylpent-4-en-1-one involves the condensation of 4,4-dimethyl-2-pentanone with benzaldehyde, followed by chlorination using thionyl chloride. This method yields 2-Chloro-4-methyl-1-phenylpent-4-en-1-one with a purity of over 99%.

Scientific Research Applications

2-Chloro-4-methyl-1-phenylpent-4-en-1-one has been extensively researched for its use in the treatment of female infertility. It works by stimulating ovulation in women who have irregular menstrual cycles or who do not ovulate at all. 2-Chloro-4-methyl-1-phenylpent-4-en-1-one has also been studied for its potential use in the treatment of male hypogonadism. It has been shown to increase testosterone levels in men with low testosterone levels.

properties

CAS RN

128815-22-5

Product Name

2-Chloro-4-methyl-1-phenylpent-4-en-1-one

Molecular Formula

C12H13ClO

Molecular Weight

208.68 g/mol

IUPAC Name

2-chloro-4-methyl-1-phenylpent-4-en-1-one

InChI

InChI=1S/C12H13ClO/c1-9(2)8-11(13)12(14)10-6-4-3-5-7-10/h3-7,11H,1,8H2,2H3

InChI Key

YXAAAEJXWRBTGJ-UHFFFAOYSA-N

SMILES

CC(=C)CC(C(=O)C1=CC=CC=C1)Cl

Canonical SMILES

CC(=C)CC(C(=O)C1=CC=CC=C1)Cl

synonyms

4-Penten-1-one, 2-chloro-4-methyl-1-phenyl- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.